molecular formula C11H20N2O2 B2364407 N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide CAS No. 2361640-39-1

N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide

Cat. No. B2364407
CAS RN: 2361640-39-1
M. Wt: 212.293
InChI Key: LKYHMGPXBMNRDI-UHFFFAOYSA-N
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Description

N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as NSC 693627, and it is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in DNA repair, and its inhibition has been shown to have therapeutic potential in a number of different diseases, including cancer.

Mechanism of Action

The mechanism of action of N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide involves the inhibition of PARP. PARP is an enzyme that plays a critical role in repairing damaged DNA. When PARP is inhibited, cancer cells are unable to repair their damaged DNA, leading to cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide has also been studied for its effects on other biological processes. For example, it has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide in lab experiments is its specificity for PARP. This allows researchers to selectively target PARP and study its role in various biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of different future directions for research on N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide. One area of interest is in the development of new PARP inhibitors with improved efficacy and safety profiles. Another area of research is in the identification of biomarkers that can predict response to PARP inhibitors in cancer patients. Finally, there is also interest in exploring the potential applications of PARP inhibitors in other diseases beyond cancer, such as inflammatory and neurodegenerative disorders.

Synthesis Methods

The synthesis of N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide has been described in several publications. One common method involves the reaction of 3-ethylmorpholine with acryloyl chloride, followed by the addition of propionyl chloride and triethylamine. The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. PARP inhibitors like NSC 693627 have been shown to be effective in killing cancer cells, particularly in combination with other chemotherapeutic agents.

properties

IUPAC Name

N-[2-(3-ethylmorpholin-4-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-3-10-9-15-8-7-13(10)6-5-12-11(14)4-2/h4,10H,2-3,5-9H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYHMGPXBMNRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide

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